

Spectroscopic data interpretation for (5-Chloropyridin-3-yl)acetic acid

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Compound of Interest

Compound Name:	3-Pyridineacetic acid, 5-chloro-
CAS No.:	39891-11-7
Cat. No.:	B3190167

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As a Senior Application Scientist, interpreting the spectroscopic data of heterocyclic building blocks requires more than just reading chemical shifts—it demands a deep understanding of the electronic environments and molecular dynamics at play.

(5-Chloropyridin-3-yl)acetic acid is a highly versatile scaffold frequently utilized in medicinal chemistry and agrochemical development. The presence of both a basic pyridine nitrogen and an acidic carboxyl group, coupled with the inductive effects of a halogen, creates a complex electronic landscape. This whitepaper provides an authoritative, in-depth guide to the spectroscopic elucidation of this compound, detailing the causality behind its spectral signatures and outlining self-validating protocols for rigorous laboratory analysis.

Structural & Physicochemical Profiling

Before diving into spectral interpretation, it is critical to establish the baseline physicochemical properties of the molecule. The 3,5-disubstitution pattern on the pyridine ring fundamentally dictates its behavior in solution and the gas phase[1].

Table 1: Key Physicochemical Properties

Property	Value	Causality / Significance
Chemical Name	2-(5-Chloropyridin-3-yl)acetic acid	IUPAC standard nomenclature[2].
CAS Number	39891-11-7	Unique identifier for commercial sourcing[3].
Molecular Formula	C7H6ClNO2	Dictates the exact mass and isotopic envelope[1].
Molecular Weight	171.58 g/mol	Average mass used for standard molarity calculations[1].
Exact Mass	171.0087 Da	Target monoisotopic mass for HRMS validation[1].
Canonical SMILES	<chem>O=C(O)CC1=CN=CC(Cl)=C1</chem>	Represents the 2D connectivity of the molecule[2].
TPSA	50.2 Å ²	Indicates moderate polarity, influencing solvent choice[1].

Causality in Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of (5-Chloropyridin-3-yl)acetic acid are defined by the profound electronic influence of the pyridine nitrogen. The nitrogen atom withdraws electron density via both inductive and resonance mechanisms, severely deshielding the alpha protons (C2-H and C6-H). The chlorine atom at C5 introduces a competing effect: it is inductively withdrawing but resonance donating. However, proximity to the nitrogen dominates the local environment.

Because the molecule is 3,5-disubstituted, there are no adjacent protons on the aromatic ring, eliminating standard ortho-coupling (typically 7–9 Hz). Instead, we observe fine meta-coupling ($J \approx 2.0$ Hz) between C2-H, C4-H, and C6-H.

Table 2: ¹H NMR Assignments (DMSO-d₆, 400 MHz)

Position	Shift (ppm)	Multiplicity	J (Hz)	Int.	Assignment Causality
COOH	12.50	br s	-	1H	Highly deshielded acidic proton; broad due to rapid solvent exchange.
C6-H	8.55	d	2.0	1H	Alpha to N, adjacent to Cl; experiences maximum inductive deshielding.
C2-H	8.45	d	2.0	1H	Alpha to N, adjacent to the acetic group; strong anisotropic deshielding.
C4-H	7.85	t	2.0	1H	Gamma to N; meta-coupled to both C2-H and C6-H, appearing as a triplet.
CH2	3.70	s	-	2H	Aliphatic methylene isolated between the aromatic ring and carboxyl group.

Table 3: ¹³C NMR Assignments (DMSO-d₆, 100 MHz)

Position	Shift (ppm)	Type	Assignment Causality
C=O	172.0	Cq	Carboxyl carbon; heavily deshielded by the double bond to oxygen.
C2	148.5	CH	Alpha to N; strong inductive withdrawal from the heteroatom.
C6	147.2	CH	Alpha to N, beta to Cl; slightly shielded relative to C2 via Cl resonance.
C4	135.4	CH	Gamma to N; standard aromatic region.
C3	133.1	Cq	Substituted with the electron-withdrawing acetic acid moiety.
C5	131.0	Cq	Substituted with Chlorine; heavy atom effect shifts it slightly upfield.
CH ₂	37.5	CH ₂	Standard aliphatic methylene carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The spectrum is dominated by the carboxylic acid and the heteroaromatic ring:

- O-H Stretch ($3300\text{--}2500\text{ cm}^{-1}$): Appears as a massive, broad band due to extensive intermolecular hydrogen bonding (dimerization) in the solid state.
- C=O Stretch ($\sim 1710\text{ cm}^{-1}$): A sharp, intense peak characteristic of the carboxylic acid carbonyl.
- C=N and C=C Ring Stretches ($1580, 1420\text{ cm}^{-1}$): Multiple sharp bands corresponding to the skeletal vibrations of the pyridine ring.
- C-Cl Stretch ($\sim 1050\text{ cm}^{-1}$): A distinct, moderate-intensity band in the fingerprint region confirming the halogen substitution.

High-Resolution Mass Spectrometry (HRMS)

In positive electrospray ionization (ESI+), the basic pyridine nitrogen ($\text{pK}_a \sim 5.2$) readily accepts a proton, making positive mode highly efficient. The presence of a single chlorine atom is unambiguously confirmed by the characteristic $M : M+2$ isotopic ratio of 3:1 (due to ^{35}Cl and ^{37}Cl).

Table 4: HRMS (ESI+) Fragmentation Data

Ion Type	m/z (Theoretical)	Formula	Causality / Mechanism
$[M+H]^+$ (^{35}Cl)	172.0160	$\text{C}_7\text{H}_7\text{ClNO}_2^+$	Protonation of the basic pyridine nitrogen.
$[M+H]^+$ (^{37}Cl)	174.0130	$\text{C}_7\text{H}_7(^{37}\text{Cl})\text{NO}_2^+$	Characteristic M+2 isotopic signature (3:1 abundance).
$[M+H - \text{H}_2\text{O}]^+$	154.0054	$\text{C}_7\text{H}_5\text{ClNO}^+$	Collision-induced neutral loss of water forming an acylium ion.
$[M+H - \text{H}_2\text{O} - \text{CO}]^+$	126.0105	$\text{C}_6\text{H}_5\text{ClN}^+$	Extrusion of carbon monoxide from the highly reactive acylium ion.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in data acquisition, protocols must be designed as self-validating systems. The following workflows incorporate mandatory Quality Assurance (QA) checkpoints.

Protocol 1: Self-Validating NMR Acquisition

Why DMSO-d6? The compound contains both a basic pyridine and an acidic carboxyl group, leading to zwitterionic tendencies that limit solubility in non-polar solvents like CDCl_3 . DMSO-d6 disrupts hydrogen bonds, ensuring complete dissolution.

- **Sample Preparation:** Weigh exactly 15 mg of (5-Chloropyridin-3-yl)acetic acid and dissolve in 0.6 mL of 99.9% DMSO-d6 containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard. Transfer to a 5 mm precision NMR tube.
- **Probe Tuning & Matching:** Insert the sample into the spectrometer. Manually tune and match the probe for both ^1H and ^{13}C frequencies to maximize the signal-to-noise ratio (SNR) and

prevent RF reflection.

- Locking & Shimming (Validation Check 1): Lock the magnetic field to the deuterium signal of DMSO. Perform gradient shimming. Validation: Run a quick 1D ^1H prescan. The Full-Width at Half-Maximum (FWHM) of the TMS peak must be < 1.0 Hz. If it is broader, re-shim the magnet.
- Acquisition:
 - ^1H NMR: Execute the zg30 pulse sequence. Set Number of Scans (NS) = 16, D1 (relaxation delay) = 2 seconds.
 - ^{13}C NMR: Execute the zgpg30 (proton-decoupled) sequence. Set NS = 512, D1 = 2 seconds to account for the longer T1 relaxation times of quaternary carbons (C3, C5, C=O).
- Processing: Apply a line broadening (LB) of 0.3 Hz for ^1H and 1.0 Hz for ^{13}C prior to Fourier Transformation. Phase the spectrum manually and apply baseline correction.

Protocol 2: LC-HRMS Analytical Workflow

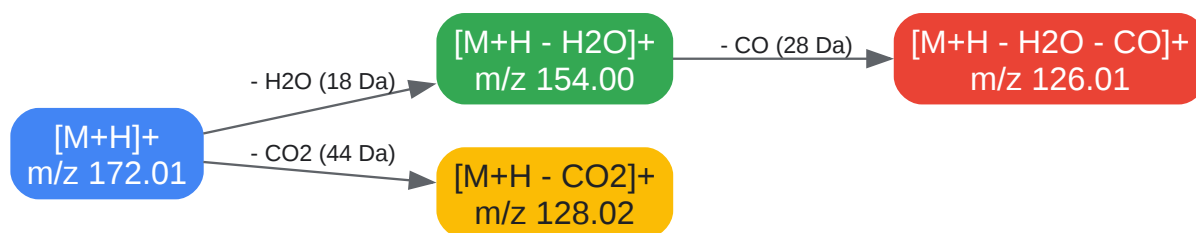
Why ESI+? The acidic mobile phase ensures the pyridine nitrogen is fully protonated prior to entering the mass analyzer.

- System Suitability (Validation Check 1): Inject a solvent blank (50:50 Water:Acetonitrile) to establish a baseline and confirm the absence of carryover. Inject a known reference standard (e.g., Reserpine) to verify mass accuracy (< 5 ppm error).
- Sample Preparation: Dilute the compound to a final concentration of $1 \mu\text{g/mL}$ in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
- Chromatography: Use a C18 reverse-phase column (e.g., 2.1×50 mm, $1.8 \mu\text{m}$). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.
- Mass Spectrometry: Operate the HRMS (e.g., Q-TOF or Orbitrap) in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C .

- MS/MS Acquisition: Isolate the precursor ion at m/z 172.01 using the quadrupole. Apply a collision energy (CE) ramp of 15–30 eV in the collision cell to induce fragmentation.

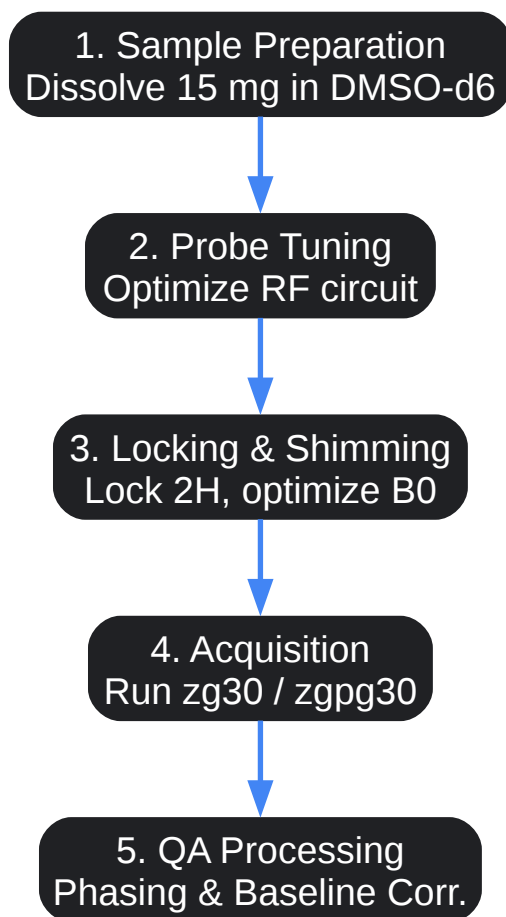
Mechanistic & Logical Visualizations

The following diagrams map the logical progression of the mass spectrometric fragmentation and the NMR validation workflow.



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Caption: ESI-MS/MS fragmentation pathways for (5-Chloropyridin-3-yl)acetic acid.



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Caption: Standardized self-validating NMR acquisition workflow for structural elucidation.

References

- Title: CAS 39891-11-7: Acide 5-chloro-3-pyridineacétique Source: CymitQuimica URL
- Title: 2-(5-chloropyridin-3-yl)
- Title: 2-(5-CHLOROPYRIDIN-3-YL)

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Sources

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